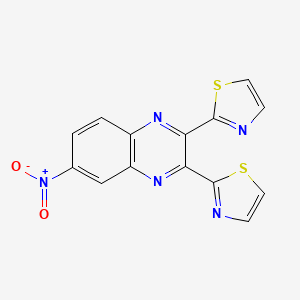![molecular formula C20H28N3O2P B14198463 N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide CAS No. 922712-19-4](/img/structure/B14198463.png)
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide is an organic compound with a complex structure that includes both phosphinic amide and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with N-{[3-(diethylamino)propyl]carbamoyl}amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphine derivatives.
Aplicaciones Científicas De Investigación
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It may be explored for its therapeutic properties, including its potential as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The phosphinic amide group can participate in coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[3-(Dimethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide
- N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphonic acid
Uniqueness
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and phosphinic amide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
922712-19-4 |
|---|---|
Fórmula molecular |
C20H28N3O2P |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)propyl]-3-diphenylphosphorylurea |
InChI |
InChI=1S/C20H28N3O2P/c1-3-23(4-2)17-11-16-21-20(24)22-26(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H2,21,22,24,25) |
Clave InChI |
LCQRCTOYSZGDKQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)
